molecular formula C19H20N8 B13683828 1H-Benzimidazole-5-carboximidamide, 2,2'-(1,3-propanediyl)bis- CAS No. 66639-24-5

1H-Benzimidazole-5-carboximidamide, 2,2'-(1,3-propanediyl)bis-

Cat. No.: B13683828
CAS No.: 66639-24-5
M. Wt: 360.4 g/mol
InChI Key: JSWDSBAWSDFTEK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole-5-carboximidamide, 2,2’-(1,3-propanediyl)bis- typically involves the condensation of o-phenylenediamine with carboxylic acid derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-5-carboximidamide, 2,2’-(1,3-propanediyl)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the compound with altered electronic properties .

Scientific Research Applications

1H-Benzimidazole-5-carboximidamide, 2,2’-(1,3-propanediyl)bis- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-5-carboximidamide, 2,2’-(1,3-propanediyl)bis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Benzimidazole-5-carboximidamide, 2,2’-(1,3-propanediyl)bis- is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

66639-24-5

Molecular Formula

C19H20N8

Molecular Weight

360.4 g/mol

IUPAC Name

2-[3-(6-carbamimidoyl-1H-benzimidazol-2-yl)propyl]-3H-benzimidazole-5-carboximidamide

InChI

InChI=1S/C19H20N8/c20-18(21)10-4-6-12-14(8-10)26-16(24-12)2-1-3-17-25-13-7-5-11(19(22)23)9-15(13)27-17/h4-9H,1-3H2,(H3,20,21)(H3,22,23)(H,24,26)(H,25,27)

InChI Key

JSWDSBAWSDFTEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=N)N)NC(=N2)CCCC3=NC4=C(N3)C=C(C=C4)C(=N)N

Origin of Product

United States

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